molecular formula C23H18BrN3OS2 B11079307 1-(4-bromophenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

1-(4-bromophenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

Cat. No.: B11079307
M. Wt: 496.4 g/mol
InChI Key: MIKMJKQDFZPBGR-UHFFFAOYSA-N
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Description

1-(4-BROMOPHENYL)-2-({4-PHENYL-5-[(PHENYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE is a complex organic compound that features a bromophenyl group, a triazole ring, and a phenylsulfanyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOPHENYL)-2-({4-PHENYL-5-[(PHENYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and phenylsulfanyl methyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-BROMOPHENYL)-2-({4-PHENYL-5-[(PHENYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl methyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl methyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the bromophenyl moiety.

Scientific Research Applications

1-(4-BROMOPHENYL)-2-({4-PHENYL-5-[(PHENYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-BROMOPHENYL)-2-({4-PHENYL-5-[(PHENYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenylsulfanyl methyl group can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

    1-(4-BROMOPHENYL)-5-IMINO-3-PHENYL-4-THIOHYDANTOIN: This compound shares the bromophenyl group but differs in the presence of a thiohydantoin moiety.

    4-BROMOPHENYL PHENYL ETHER: Similar in having a bromophenyl group, but lacks the triazole and phenylsulfanyl methyl groups.

Uniqueness: 1-(4-BROMOPHENYL)-2-({4-PHENYL-5-[(PHENYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring and phenylsulfanyl methyl group distinguishes it from other bromophenyl-containing compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C23H18BrN3OS2

Molecular Weight

496.4 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[4-phenyl-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H18BrN3OS2/c24-18-13-11-17(12-14-18)21(28)15-30-23-26-25-22(16-29-20-9-5-2-6-10-20)27(23)19-7-3-1-4-8-19/h1-14H,15-16H2

InChI Key

MIKMJKQDFZPBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)CSC4=CC=CC=C4

Origin of Product

United States

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